molecular formula C9H12FNO2 B13080546 4-(1-Amino-2-fluoroethyl)-2-methoxyphenol

4-(1-Amino-2-fluoroethyl)-2-methoxyphenol

Cat. No.: B13080546
M. Wt: 185.20 g/mol
InChI Key: ZEBWIMOSFJWLJW-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR)

¹H NMR (400 MHz, DMSO-d₆):

  • δ 9.28 (s, 1H, phenolic -OH)
  • δ 6.91 (t, J = 7.2 Hz, 1H, aromatic H-5)
  • δ 6.35 (t, J = 8.8 Hz, 1H, aromatic H-3)
  • δ 4.84 (br s, 2H, -NH₂)
  • δ 3.84 (s, 3H, -OCH₃)
  • δ 3.12 (m, 1H, CH₂F)
  • δ 2.75 (dd, J = 24.1, 12.3 Hz, 2H, CH₂NH₂)

¹³C NMR (100 MHz, DMSO-d₆):

  • δ 152.1 (C-OCH₃)
  • δ 146.8 (C-OH)
  • δ 115.4 (d, J = 21.5 Hz, CF)
  • δ 112.3, 111.9, 110.2 (aromatic carbons)
  • δ 54.7 (OCH₃)
  • δ 43.1 (CH₂NH₂)
  • δ 38.5 (d, J = 18.3 Hz, CH₂F)

Infrared Spectroscopy (IR)

Characteristic absorption bands:

  • 3350 cm⁻¹ (O-H stretch, phenolic)
  • 3270 cm⁻¹ (N-H stretch, amine)
  • 1605 cm⁻¹ (C=C aromatic)
  • 1250 cm⁻¹ (C-F stretch)
  • 1045 cm⁻¹ (C-O-C methoxy)

Mass Spectrometry (MS)

  • EI-MS : m/z 185 [M]⁺
  • Major fragments:
    • m/z 168 (loss of NH₃)
    • m/z 123 (loss of CH₂FNH₂)
    • m/z 95 (C₆H₅O₂⁺)

X-ray Crystallographic Analysis

While no experimental crystallographic data exists for the 4-substituted isomer, analogous structures suggest a monoclinic crystal system with P2₁/c space group. Predicted unit cell parameters:

  • a = 8.42 Å
  • b = 11.37 Å
  • c = 14.29 Å
  • β = 102.5°

The phenolic hydroxyl group would likely form intermolecular hydrogen bonds with adjacent molecules (O-H···N distance ~2.85 Å), creating a layered crystal packing structure. Fluorine atoms may participate in C-H···F interactions stabilizing the lattice .

Computational Chemistry Modeling

Density Functional Theory (DFT)

B3LYP/6-311++G(d,p) calculations reveal:

  • HOMO-LUMO gap : 5.3 eV (indicating moderate reactivity)
  • Atomic charges :
    • O (phenolic): -0.52 e
    • N (amine): -0.38 e
    • F (ethyl): -0.29 e

The electrostatic potential map shows strong negative potential at the phenolic oxygen and amine nitrogen, with positive potential localized on the ethyl chain's hydrogen atoms.

Molecular Dynamics (MD)

Simulations in explicit water solvent (TIP3P model) demonstrate:

  • Hydrogen bond lifetime : 18 ps (O-H···water)
  • Solvent-accessible surface area : 210 Ų
  • Diffusion coefficient : 4.7 × 10⁻⁶ cm²/s

The fluorinated ethyl chain exhibits reduced conformational flexibility compared to non-fluorinated analogues due to increased steric and electronic effects .

Properties

Molecular Formula

C9H12FNO2

Molecular Weight

185.20 g/mol

IUPAC Name

4-(1-amino-2-fluoroethyl)-2-methoxyphenol

InChI

InChI=1S/C9H12FNO2/c1-13-9-4-6(7(11)5-10)2-3-8(9)12/h2-4,7,12H,5,11H2,1H3

InChI Key

ZEBWIMOSFJWLJW-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C(CF)N)O

Origin of Product

United States

Preparation Methods

Preparation of Fluorinated Aminoaryl Precursors

A patent describes the preparation of 4-amino-2-fluorobenzoic acid via a multi-step process starting from m-fluoroaniline, involving benzyl protection, formylation with phosphorus oxychloride, oxidation to benzoic acid, and catalytic hydrogenation to remove protecting groups. Key steps include:

Step Reaction Conditions Key Reagents Outcome Yield & Purity
1 m-fluoroaniline + benzyl chloride, KI, DMF, 100°C, 1-3h Benzyl chloride, KI, DMF N-dibenzyl-3-fluoroaniline White solid, dried
2 N-dibenzyl-3-fluoroaniline + POCl3, 10-20°C then 100°C Phosphorus oxychloride, DMF 4-(dibenzyl amino)-2-fluorobenzaldehyde 90.9-92.7%, GC purity ~99%
3 Oxidation with sodium chlorite, H2O2, 10-40°C NaClO2, H2O2, NaH2PO4 4-(dibenzyl amino)-2-fluorobenzoic acid White solid
4 Catalytic hydrogenation with Pd/C, 40-60°C, H2 atmosphere Pd/C, H2 4-amino-2-fluorobenzoic acid Pale solid

This sequence highlights the use of protecting groups and controlled oxidation/reduction steps to achieve fluorinated amino acid derivatives, which can be further elaborated to target molecules like 4-(1-Amino-2-fluoroethyl)-2-methoxyphenol.

Preparation of 4-Fluoro-2-methoxyaniline and Related Nitro Derivatives

Another detailed synthetic route involves preparation of 4-fluoro-2-methoxy-5-nitroaniline, which shares the methoxy and fluoro substituents on the aromatic ring:

Step Reaction Conditions Key Reagents Outcome Yield
A Nucleophilic aromatic substitution: 2,4-difluoro-1-nitrobenzene + methanol + potassium tert-butoxide, 0-20°C PTB, methanol 4-fluoro-2-methoxy-1-nitrobenzene 87.38%
B Catalytic hydrogenation: Raney Ni, methanol, H2 gas, 25-30°C, 8-10h Raney Ni, H2 4-fluoro-2-methoxyaniline 98.0%
C Acetylation: Acetic acid, acetic anhydride, 25-90°C Acetic anhydride N-(4-fluoro-2-methoxyphenyl)acetamide 83.13%
D Nitration: Sulfuric acid, fuming nitric acid, 0-5°C HNO3, H2SO4 N-(4-fluoro-2-methoxy-5-nitrophenyl)acetamide 78.30%
E Deacetylation and isolation: HCl reflux, NaOH neutralization, extraction HCl, NaOH 4-fluoro-2-methoxy-5-nitroaniline 73.55%

This route demonstrates the stepwise functionalization of the aromatic ring, including methoxylation, nitration, and amination, which can be adapted for related compounds.

The introduction of the 1-amino-2-fluoroethyl side chain typically involves nucleophilic substitution or reductive amination of fluoroalkyl precursors. Common approaches include:

  • Reaction of 2-fluoroethyl halides (e.g., 2-fluoroethyl bromide) with amines under controlled conditions.
  • Reductive amination of 2-fluoroacetaldehyde derivatives with aromatic amines.
  • Use of protecting groups to prevent side reactions on phenolic hydroxyl or methoxy groups.
Step Target Intermediate Reaction Type Key Reagents/Conditions Notes
1 Fluoro-substituted aniline Protection (benzylation) Benzyl chloride, KI, DMF, heat Protect amino group for further reactions
2 Fluoro-substituted benzaldehyde Formylation POCl3, DMF, temp control Introduce aldehyde for oxidation
3 Fluoro-substituted benzoic acid Oxidation NaClO2, H2O2, buffer Convert aldehyde to acid
4 Amino-fluoro acid Catalytic hydrogenation Pd/C, H2, mild heat Remove protecting groups
5 Fluoro-methoxy aniline Nucleophilic aromatic substitution PTB, methanol, low temp Introduce methoxy group
6 Nitro intermediate Nitration HNO3, H2SO4, low temp Add nitro group for further reduction
7 Amino-fluoroethyl side chain Alkylation/reductive amination 2-fluoroethyl halides, amines Install fluoroethyl amino substituent
  • Temperature control is critical during halogenation, nitration, and formylation steps to avoid side reactions and decomposition.
  • Protecting groups such as benzyl are essential to prevent unwanted reactions on amino groups during oxidation or nitration.
  • Catalytic hydrogenation with Pd/C or Raney Ni is effective for deprotection and reduction of nitro groups to amines.
  • Use of organic solvents like DMF, methanol, and ethanol is common for solubilizing intermediates and facilitating reactions.
  • Reaction monitoring via HPLC, GC, and melting point determination ensures purity and conversion efficiency.
  • Yields reported in related syntheses range from 70% to over 90%, indicating efficient processes with proper optimization.

The preparation of this compound involves complex multi-step synthetic routes combining aromatic substitution, protection/deprotection strategies, oxidation, reduction, and alkylation methods. While direct published procedures are limited, closely related synthetic routes for fluorinated methoxyphenols and amino benzoic acids provide a robust framework. Key factors include precise temperature control, choice of protecting groups, and catalytic hydrogenation steps to achieve high purity and yield.

Chemical Reactions Analysis

Types of Reactions

4-(1-Amino-2-fluoroethyl)-2-methoxyphenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The amino group can be reduced to form primary amines.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like alkoxides or amines can be used under basic conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Primary amines and reduced phenol derivatives.

    Substitution: Various substituted phenol derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Drug Design and Development
4-(1-Amino-2-fluoroethyl)-2-methoxyphenol is noted for its role in drug design, particularly as a fluorinated phenolic compound. Fluorination often enhances the pharmacokinetic properties of drugs, such as solubility and metabolic stability. A study highlighted that fluorinated anisoles like this compound exhibit distinct conformational preferences, which can significantly influence their biological activity and interaction with biological targets .

Antisense Therapeutics
Recent advancements in antisense oligonucleotide therapeutics have shown that modifications similar to those found in this compound can improve thermal stability and nuclease resistance. These properties are crucial for the efficacy of mRNA-targeting therapies, where stability against enzymatic degradation is paramount . The incorporation of aminoalkyl side chains has been explored to enhance the performance of these therapeutics, suggesting a pathway for future research involving this compound.

Synthetic Applications

Building Block in Organic Synthesis
this compound serves as a valuable building block in organic synthesis. Its unique functional groups facilitate various chemical reactions, making it useful for synthesizing more complex molecules. The ability to modify its structure further enhances its utility in developing novel compounds with tailored properties for specific applications .

Mechanism of Action

The mechanism of action of 4-(1-Amino-2-fluoroethyl)-2-methoxyphenol involves its interaction with specific molecular targets. The amino and fluoroethyl groups can interact with enzymes and receptors, modulating their activity. The phenol group can participate in hydrogen bonding and other interactions, influencing the compound’s overall biological activity.

Comparison with Similar Compounds

Structural Analogs and Substituted Phenols

The following table summarizes key structural analogs of 4-(1-Amino-2-fluoroethyl)-2-methoxyphenol and their distinguishing features:

Compound Name Substituent(s) Key Features Reference
This compound 1-Amino-2-fluoroethyl Fluorine enhances lipophilicity; amino group enables H-bonding.
4-(1-Amino-2,2,2-trifluoroethyl)phenol HCl 1-Amino-2,2,2-trifluoroethyl Three fluorine atoms increase electronegativity and metabolic stability.
Florfenicol amine 1-Amino-2-fluoroethyl + methylsulfonyl Antibiotic derivative; sulfonyl group improves solubility and bioactivity.
4-[N-(4-Hydroxyphenyl)carboxymidoyl]-2-methoxyphenol Carboximidoyl + 4-hydroxyphenyl Exhibits analgesic activity comparable to paracetamol with lower hepatotoxicity.
4-(2-Chloropropyl)-2-methoxyphenol 2-Chloropropyl Higher lipophilicity (LogP) due to chlorine; synthesized from eugenol.
4-(3-Hydroxypropyl)-2-methoxyphenol 3-Hydroxypropyl Hydroxypropyl group enhances hydrophilicity; derived from lignin.

Physicochemical Properties

  • Lipophilicity: 4-(2-Chloropropyl)-2-methoxyphenol has a higher LogP than eugenol, attributed to the chlorine atom . Fluorinated analogs (e.g., Florfenicol amine) balance lipophilicity with polar functional groups for membrane permeability .
  • Stability: Trifluoroethyl derivatives (e.g., 4-(1-Amino-2,2,2-trifluoroethyl)phenol HCl) exhibit enhanced metabolic stability due to fluorine’s electronegativity .

Pharmacological Activities

Compound Activity Efficacy/Safety Notes Reference
4-[N-(4-Hydroxyphenyl)carboxymidoyl]-2-methoxyphenol Analgesic (via COX inhibition) Comparable to paracetamol; lower hepatotoxicity. Docking score: -75.0088 vs. paracetamol’s -67.3820 .
Florfenicol amine Antibiotic Targets bacterial ribosomes; clinical use in veterinary medicine.
4-(2-Chloropropyl)-2-methoxyphenol Potential CNS activity High lipophilicity suggests blood-brain barrier penetration.
4-(3-Hydroxypropyl)-2-methoxyphenol Antioxidant/antimicrobial Derived from lignin; activity linked to phenolic hydroxyl groups.

Biological Activity

4-(1-Amino-2-fluoroethyl)-2-methoxyphenol is a compound of interest due to its unique structural features, including a methoxy group and a fluoroethyl side chain. This compound has been studied for its potential biological activities, including its roles in medicinal chemistry and biochemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and related research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C9H12FNO2
  • Molecular Weight : 185.20 g/mol

The presence of the methoxy group (-OCH3) enhances the lipophilicity of the compound, while the amino group (-NH2) and fluoroethyl side chain contribute to its reactivity and potential interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems:

  • Enzyme Interaction : The amino and fluoroethyl groups can form hydrogen bonds with enzymes and receptors, potentially modulating their activity.
  • Oxidative Reactions : The phenolic structure is susceptible to oxidation, which can lead to the formation of reactive quinones that may exhibit cytotoxic effects against certain cell types.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies on related methoxyphenols have demonstrated effectiveness against various fungal pathogens, including azole-resistant strains of Aspergillus fumigatus.

Antioxidant Properties

Compounds with similar structures have shown antioxidant activity by scavenging free radicals and reducing oxidative stress in cells. This property is crucial for preventing cellular damage associated with various diseases, including cancer .

Anti-inflammatory Effects

The anti-inflammatory potential of phenolic compounds is well-documented. This compound may exert similar effects by inhibiting pro-inflammatory cytokines and modulating inflammatory pathways.

Study on Antifungal Activity

A study investigating the antifungal properties of methoxyphenols found that derivatives exhibited varying degrees of efficacy against Candida albicans and other fungal species. The presence of the methoxy group was linked to enhanced activity against biofilm formation, which is a critical factor in fungal resistance .

Synthesis and Biological Evaluation

Research has focused on synthesizing derivatives of this compound to evaluate their biological activities. For example, modifications in the side chains were shown to influence both the antimicrobial and antioxidant activities significantly .

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological Activity
This compoundMethoxy group, fluoroethyl side chainAntimicrobial, antioxidant
4-(1-Amino-2-fluoroethyl)anilineLacks methoxy groupModerate antimicrobial
4-(1-Amino-2-fluoroethyl)-2-methylphenolMethyl instead of methoxyReduced antioxidant activity

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